molecular formula C32H44N4O7S B12340314 Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 159634-87-4

Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B12340314
CAS No.: 159634-87-4
M. Wt: 628.8 g/mol
InChI Key: FSOKDTAGBIDIDB-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4’-piperidin]-1’-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spiroindole-piperidine core, the introduction of the carbamic acid ester group, and the attachment of other functional groups. Common synthetic routes may involve:

    Formation of the spiroindole-piperidine core: This step might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the carbamic acid ester group: This could be achieved through esterification reactions, where carbamic acid is reacted with an alcohol in the presence of a catalyst.

    Attachment of functional groups: Various functional groups can be introduced through substitution reactions, using reagents like alkyl halides, sulfonyl chlorides, etc.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include:

    Use of continuous flow reactors: To improve reaction efficiency and scalability.

    Purification techniques: Such as chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Where the compound is reduced, often to remove oxygen or add hydrogen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides, sulfonyl chlorides, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.

Biology

In biology, the compound could be studied for its potential biological activity. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Other compounds with similar carbamic acid ester groups.

    Spiroindole-piperidine compounds: Other compounds with similar spiroindole-piperidine cores.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and molecular structure, which might confer unique chemical and biological properties.

Properties

CAS No.

159634-87-4

Molecular Formula

C32H44N4O7S

Molecular Weight

628.8 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-[[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C32H44N4O7S/c1-30(2,3)43-29(39)34-31(4,5)28(38)33-25(21-42-20-23-12-8-7-9-13-23)27(37)35-18-16-32(17-19-35)22-36(44(6,40)41)26-15-11-10-14-24(26)32/h7-15,25H,16-22H2,1-6H3,(H,33,38)(H,34,39)/t25-/m1/s1

InChI Key

FSOKDTAGBIDIDB-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.